3-(Acetylthio)-2-aminopropanoic acid
CAS No.: 15312-11-5
Cat. No.: VC0184638
Molecular Formula: C5H9NO3S
Molecular Weight: 163.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15312-11-5 |
---|---|
Molecular Formula | C5H9NO3S |
Molecular Weight | 163.20 g/mol |
IUPAC Name | (2R)-3-acetylsulfanyl-2-aminopropanoic acid |
Standard InChI | InChI=1S/C5H9NO3S/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 |
Standard InChI Key | XCIRMLHOFVDUDP-BYPYZUCNSA-N |
Isomeric SMILES | CC(=O)SC[C@@H](C(=O)O)N |
SMILES | CC(=O)SCC(C(=O)O)N |
Canonical SMILES | CC(=O)SCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Properties
3-(Acetylthio)-2-aminopropanoic acid is identified with CAS number 15312-11-5 and possesses a molecular formula of C5H9NO3S. The compound has a molecular weight of 163.20 g/mol and is structurally characterized as an amino acid derivative with an acetylthio functional group. Its IUPAC name is (2R)-3-acetylsulfanyl-2-aminopropanoic acid, though it is also known by several synonyms including S-acetyl-L-cysteine .
The structural configuration of this compound includes an amino group attached to the alpha carbon, a carboxylic acid group, and the distinctive acetylthio moiety on the beta carbon. The presence of the acetylthio group contributes significantly to the compound's reactivity and application potential in biochemical contexts.
Identification Parameters
The compound's identity can be verified through several standardized chemical identifiers as detailed in the following table:
Parameter | Value |
---|---|
CAS Number | 15312-11-5 |
Molecular Formula | C5H9NO3S |
Molecular Weight | 163.20 g/mol |
IUPAC Name | (2R)-3-acetylsulfanyl-2-aminopropanoic acid |
Standard InChI | InChI=1S/C5H9NO3S/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 |
Standard InChIKey | XCIRMLHOFVDUDP-BYPYZUCNSA-N |
Canonical SMILES | CC(=O)SCC(C(=O)O)N |
PubChem Compound ID | 10130120 |
This compound exhibits one undefined atom stereocenter, which is significant for its biochemical behavior and interactions with target enzymes or receptors .
Physicochemical Properties
The physicochemical properties of 3-(Acetylthio)-2-aminopropanoic acid significantly influence its behavior in biological systems and its utility in research applications. The compound demonstrates moderate water solubility due to its polar functional groups, including the amino and carboxylic acid moieties, while the acetylthio group contributes to its unique chemical reactivity profile.
Key Physical and Chemical Characteristics
Understanding these properties is essential for researchers working with this compound in various applications:
These physicochemical parameters indicate that 3-(Acetylthio)-2-aminopropanoic acid possesses characteristics favorable for biological interactions, including good water solubility and potential for hydrogen bonding, which may explain its utility in biochemical research contexts .
Synthetic Approaches
The synthesis of 3-(Acetylthio)-2-aminopropanoic acid typically involves carefully controlled reaction conditions to achieve the desired structure with appropriate stereochemistry. While specific synthetic routes may vary depending on the required purity and scale, several general approaches have been documented in the literature.
Common Synthesis Methods
Synthesis of this compound often utilizes protected amino acid precursors to selectively introduce the acetylthio functionality. Typical reaction conditions include controlled temperatures and appropriate solvents such as dichloromethane or ethanol to facilitate proper mixing and reaction kinetics.
Biochemical Significance
3-(Acetylthio)-2-aminopropanoic acid exhibits significant biochemical properties that make it valuable for various research applications. The compound's structure bears resemblance to natural amino acids, particularly cysteine, but with the thiol group modified by acetylation. This structural modification alters its reactivity profile while maintaining potential for biological recognition.
Metabolic Considerations
The acetylthio group can potentially undergo enzymatic hydrolysis in biological systems, possibly releasing the free thiol group. This property may be exploited in prodrug design or for controlled release applications in pharmacological contexts. Additionally, the compound may interact with various enzymes involved in amino acid metabolism, providing insights into biochemical pathways and potential therapeutic targets.
Research Applications
The unique structural and chemical properties of 3-(Acetylthio)-2-aminopropanoic acid make it a valuable tool in various research domains, particularly in medicinal chemistry and biochemical studies.
Applications in Medicinal Chemistry
In medicinal chemistry, this compound serves as an important building block for the development of peptide-based therapeutics and other bioactive molecules. The presence of the acetylthio group provides opportunities for selective chemical modifications and bioconjugation strategies, enabling the creation of complex molecular architectures with targeted biological activities.
The compound may also serve as a valuable probe for investigating biochemical processes involving thiol groups, potentially offering insights into cellular redox mechanisms and protein function. Its moderate complexity and functional group diversity make it a versatile starting point for diverse chemical elaborations in drug discovery programs.
Peptide Synthesis Applications
One of the most significant applications of 3-(Acetylthio)-2-aminopropanoic acid lies in peptide synthesis. The compound can be incorporated into peptide sequences to introduce specific functionalities or reactive handles for subsequent modifications. This capability is particularly valuable in the preparation of peptide conjugates, cyclic peptides, or peptides with modified pharmacokinetic properties.
The acetylthio group can serve as a protected form of a thiol, which can be selectively deprotected under mild conditions, allowing for orthogonal protection strategies in complex peptide synthesis. This feature enables the creation of peptides with site-specific modifications, enhancing their utility as research tools or potential therapeutic agents.
Experimental Research Findings
Experimental studies on 3-(Acetylthio)-2-aminopropanoic acid have provided valuable insights into its interactions with biological targets and its potential applications in various research contexts.
Biochemical Interactions
Research has demonstrated that the reactivity of this compound is significantly influenced by the electronic properties imparted by the acetylthio group, which can stabilize certain intermediates during chemical transformations. This property has implications for understanding thiol biochemistry and potentially for designing interventions in related biological pathways.
Studies exploring the compound's interactions with target enzymes or pathways have contributed to elucidating its role in biochemical processes. While specific research findings are still emerging, the compound's structural similarity to natural amino acids suggests potential for interactions with amino acid transporters, metabolic enzymes, and protein synthesis machinery.
Structure-Activity Relationships
Investigation of structure-activity relationships involving 3-(Acetylthio)-2-aminopropanoic acid and related derivatives has provided insights into the impact of structural modifications on biological activity. These studies help researchers understand the importance of the acetylthio group and other structural features in determining the compound's behavior in biological systems.
Recent research has indirectly drawn connections between acetylthioamino acid derivatives and potential therapeutic applications. For instance, related compounds have shown promise in contexts where controlled thiol release or specific enzyme targeting is desired .
Comparative Analysis
Understanding how 3-(Acetylthio)-2-aminopropanoic acid compares to related compounds provides valuable context for researchers considering its application in specific research scenarios.
Comparison with Related Compounds
When compared to other amino acid derivatives, 3-(Acetylthio)-2-aminopropanoic acid offers unique properties due to its acetylthio modification. While natural cysteine features a free thiol group that is highly reactive and prone to oxidation, the acetylated thiol in this compound provides greater stability while maintaining potential for controlled reactivity under specific conditions.
This compound shares similarities with other sulfur-containing amino acids but offers distinct advantages in terms of stability and controlled reactivity, making it particularly valuable in contexts where precise chemical manipulation is required.
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